molecular formula C14H12N2O B3199538 2-(3-Ethylphenoxy)pyridine-4-carbonitrile CAS No. 1016887-17-4

2-(3-Ethylphenoxy)pyridine-4-carbonitrile

Cat. No. B3199538
CAS RN: 1016887-17-4
M. Wt: 224.26 g/mol
InChI Key: FEEMXZFUENIEEC-UHFFFAOYSA-N
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Description

“2-(3-Ethylphenoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Ethylphenoxy)pyridine-4-carbonitrile” consists of a pyridine ring attached to an ethylphenoxy group at the 2-position and a carbonitrile group at the 4-position .

Scientific Research Applications

Overview

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is a compound that belongs to the broader category of pyridine derivatives. Pyridine derivatives are known for their diverse applications in various fields of scientific research. While the specific research on 2-(3-Ethylphenoxy)pyridine-4-carbonitrile is not directly highlighted in available literature, insights can be drawn from studies on similar pyridine compounds to understand potential applications. These applications range from their role in organic synthesis, catalysis, to their use in developing biologically active compounds.

Organic Synthesis and Catalysis

Pyridine derivatives, including structures similar to 2-(3-Ethylphenoxy)pyridine-4-carbonitrile, are recognized for their versatility as intermediates in organic synthesis. They have been utilized in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The inherent properties of these compounds make them suitable for a wide array of chemical transformations and synthetic applications (Li et al., 2019).

Biological and Medicinal Applications

Pyridine derivatives exhibit a range of biological activities, making them attractive for medicinal chemistry. They have been studied for their potential as antibacterial, antifungal, and anticancer agents. Their structural versatility allows for the development of compounds with targeted biological activities, providing a scaffold for the synthesis of novel therapeutic agents (Altaf et al., 2015).

Chemosensing Applications

Another significant area of research involves the use of pyridine derivatives in chemosensing. These compounds have demonstrated high affinity for various ions and neutral species, making them effective in the detection and quantification of different species in environmental, agricultural, and biological samples. Their potential in chemosensing applications highlights their importance in analytical chemistry (Abu-Taweel et al., 2022).

Future Directions

As “2-(3-Ethylphenoxy)pyridine-4-carbonitrile” is used for research purposes , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

2-(3-ethylphenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-11-4-3-5-13(8-11)17-14-9-12(10-15)6-7-16-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEMXZFUENIEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylphenoxy)pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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